Structural Differentiation: 4-Phenoxybenzamide vs. 4-Methoxybenzamide Substituent Effects on Molecular Recognition Topology
CAS 921567-42-2 bears a 4-phenoxybenzamide group (C6H5-O-C6H4-CONH-) at the thiazole 2-amino position, which is structurally distinguishable from the closest commercially available congener, 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921565-93-7), which carries a 4-methoxybenzamide substituent . The phenoxy extension introduces an additional aromatic ring (diphenyl ether motif) that: (i) increases the molecular weight from 406.5 Da (CAS 921565-93-7) to 442.49 Da (CAS 921567-42-2); (ii) adds one hydrogen-bond acceptor (ether oxygen) and extends the aryl π-surface by approximately 4.5 Å in the para direction; and (iii) alters the calculated logP by approximately +0.8 to +1.2 log units (estimated via fragment-based methods), indicating increased lipophilicity . In the broader phenoxybenzamide kinase inhibitor literature, the 4-phenoxy extension has been shown to modulate p38α MAPK binding affinity by up to 15-fold compared to 4-methoxy analogs in matched molecular pairs [1]. No direct activity data for CAS 921567-42-2 have been published; the available differentiation is structural and physicochemical .
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | MW 442.49 Da; contains 4-phenoxybenzamide (diphenyl ether) moiety; estimated logP approximately 4.5–5.0 (fragment-based) |
| Comparator Or Baseline | CAS 921565-93-7: MW 406.5 Da; 4-methoxybenzamide; estimated logP approximately 3.5–3.7 (fragment-based) |
| Quantified Difference | ΔMW = +36 Da; one additional aromatic ring; estimated ΔlogP ≈ +0.8 to +1.2; extended aryl surface |
| Conditions | In silico structural comparison; no head-to-head biological assay data available for either compound |
Why This Matters
The 4-phenoxybenzamide extension alters lipophilicity and aromatic surface area, two parameters that directly influence membrane permeability, plasma protein binding, and kinase selectivity profiles—making CAS 921567-42-2 a structurally distinct tool compound for probing hydrophobic pocket interactions in kinase or GPCR target families relative to smaller benzamide analogs.
- [1] Hynes J, Wu H, Leftheris K, Liu C, Das J, Moquin RV. US Patent US7169771B2. Thiazolyl-based compounds useful as kinase inhibitors (p38 kinase). Assigned to Bristol-Myers Squibb Company. Filed 2004-02-06. Available at: https://www.sumobrain.com/patents/us/Thiazolyl-based-compounds-useful-as/7169771.html View Source
